Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16701393
InChI: InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2
SMILES:
Molecular Formula: C26H39N5O8
Molecular Weight: 549.6 g/mol

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

CAS No.:

Cat. No.: VC16701393

Molecular Formula: C26H39N5O8

Molecular Weight: 549.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate -

Specification

Molecular Formula C26H39N5O8
Molecular Weight 549.6 g/mol
IUPAC Name bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate
Standard InChI InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2
Standard InChI Key IGAIBPMZQMDGIO-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate, reflects its three critical components:

  • Heptadecanedioate backbone: A 17-carbon dicarboxylic acid esterified at both termini.

  • Azidomethyl group: Positioned at the ninth carbon, this group (-CH₂N₃) introduces bioorthogonal reactivity via the azide functionality.

  • Dioxopyrrolidinyl esters: Two 2,5-dioxopyrrolidin-1-yl groups serve as leaving groups, enhancing electrophilicity at the ester carbonyls.

The canonical SMILES string (C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]) confirms the spatial arrangement, while the InChIKey (IGAIBPMZQMDGIO-UHFFFAOYSA-N) provides a unique identifier for database referencing.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₉N₅O₈
Molecular Weight549.6 g/mol
Functional GroupsAzide, dioxopyrrolidinyl esters
Reactivity ProfileElectrophilic, bioorthogonal

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves multistep organic transformations:

  • Backbone Preparation: Heptadecanedioic acid is esterified to form the dicarboxylate core.

  • Azidomethyl Introduction: A bromomethyl intermediate at C9 undergoes nucleophilic substitution with sodium azide (NaN₃) to install the -CH₂N₃ group.

  • Dioxopyrrolidinyl Activation: The carboxylic acid termini are activated using N-hydroxysuccinimide (NHS) or similar agents to form the dioxopyrrolidinyl esters .

Reactions are typically conducted under mild conditions (e.g., room temperature, inert atmosphere) to preserve the azide’s integrity. Progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography or recrystallization.

Mechanistic Insights

The compound’s reactivity stems from two electrophilic centers:

  • Dioxopyrrolidinyl Esters: Undergo nucleophilic acyl substitution with amines or alcohols, releasing the NHS leaving group. This reactivity is exploited in peptide coupling and polymer crosslinking .

  • Azide Group: Participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a click reaction enabling selective bioconjugation without catalysts.

Applications in Scientific Research

Bioconjugation and Drug Delivery

The azidomethyl group enables site-specific labeling of biomolecules. For example, in antibody-drug conjugates (ADCs), the compound’s esters react with lysine residues, while the azide couples to alkyne-tagged cytotoxic agents via SPAAC. This dual functionality simplifies modular drug design.

Materials Science

In polymer chemistry, the compound serves as a crosslinker. Reaction with diamines or diols forms hydrogels with tunable mechanical properties, applicable in tissue engineering scaffolds .

Table 2: Comparative Analysis of Dioxopyrrolidine Derivatives

CompoundMolecular FormulaKey FeaturesApplications
Bis(2,5-dioxopyrrolidin-1-yl)adipate C₁₄H₁₈N₂O₈Shorter chain, no azidePeptide synthesis
Target CompoundC₂₆H₃₉N₅O₈Long chain, azidomethyl groupDrug delivery, crosslinking

Future Directions and Challenges

While the compound’s applications are promising, gaps remain:

  • Toxicity Profiling: In vivo studies are needed to assess biocompatibility for therapeutic use.

  • Scalable Synthesis: Current methods require optimization for industrial-scale production.

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